Indicaxanthin

描述

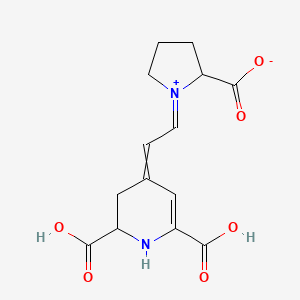

Indicaxanthin is a water-soluble betaxanthin pigment belonging to the betalain family, primarily isolated from the fruit of Opuntia ficus-indica (cactus pear). Its chemical structure features an indoline moiety conjugated with a proline-derived amine, conferring unique redox properties and amphiphilicity . With a typical content of 11–12 mg/100 g fresh weight in yellow and red Opuntia varieties, it is one of the most abundant betalains in these fruits . Notably, this compound exhibits high bioavailability: oral administration in rats and humans results in rapid absorption (peak plasma concentration within 2–3 hours), a half-life of ~2.36 hours, and significant urinary excretion (76% within 12 hours), far exceeding that of betanin (3.7%) . Its amphiphilic nature enables membrane interaction, facilitating cellular uptake and modulation of redox-sensitive pathways, such as NF-κB and NADPH oxidase (NOX) .

属性

IUPAC Name |

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]pyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIIQBYZGJSODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indicaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2181-75-1 | |

| Record name | Indicaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Indicaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Extraction from Natural Sources

Source Materials

Indicaxanthin is predominantly extracted from the pulp of Opuntia ficus-indica (prickly pear cactus) fruits, especially varieties such as Colorada (yellow-orange pulp) and Morada (purple pulp), as well as from Rivina humilis and Myrtillocactus geometrizans berries.

Extraction Procedure

- Solvent Extraction: The most common method involves aqueous or hydroalcoholic extraction of this compound from fresh or frozen cactus pear pulp. The betalains, including this compound, are water-soluble and nitrogen-containing pigments, making aqueous solvents effective.

- pH Considerations: Extraction is typically performed at mildly acidic to neutral pH (around 6.0–7.4) to maintain pigment stability and maximize yield.

- Temperature: Extraction is conducted at low temperatures to prevent thermal degradation of this compound.

- Purification: Post-extraction, purification involves filtration and sometimes chromatographic techniques to isolate this compound from other betalains and phenolic compounds.

Yield and Stability

This compound extracted from Opuntia ficus-indica shows high bioaccessibility (up to ~83% when encapsulated, and ~58–70% in raw extracts), although it is sensitive to environmental factors such as pH, oxygen, temperature, and light, which can degrade the pigment during processing and storage.

Synthetic Methodologies

The synthetic preparation of this compound has been reported since the early 1970s. These methods aim to replicate the natural conjugation of betalamic acid with proline or other amino acids to form betaxanthins.

Chemical Synthesis

- Starting Materials: Betalamic acid and proline are the primary reactants.

- Reaction Conditions: The condensation reaction is carried out in aqueous solution under controlled pH and temperature to favor the formation of this compound.

- Purification: The synthetic product is purified by chromatographic methods to isolate pure this compound.

Advantages and Limitations

- Synthetic methods allow for the production of this compound in solution without the need for plant material.

- However, these methods are less common due to the complexity of the synthesis and the availability of natural sources.

- Synthetic this compound exhibits similar antioxidant properties to the natural pigment.

Encapsulation Techniques for Enhanced Stability and Bioavailability

This compound is prone to degradation during storage and gastrointestinal digestion. To overcome these challenges, encapsulation methods have been developed to improve its stability and bioaccessibility.

Double Emulsion (W1/O/W2) Systems

- Description: Double emulsions consist of a primary water phase (W1) containing this compound extract, dispersed in an oil phase (O), which is then dispersed in a secondary water phase (W2).

- Surfactants: Tween 20 (a non-ionic surfactant) and sodium caseinate (a protein emulsifier) are commonly used to stabilize the emulsions.

- Encapsulation Efficiency: High encapsulation efficiencies of up to 97.3% have been reported for this compound in these systems.

- Particle Size and Stability: Particle sizes range from 236 nm to 3373 nm, with zeta potentials up to |46.2| mV, indicating good physical stability.

- Bioaccessibility: Encapsulated this compound shows significantly improved bioaccessibility (up to 82.8%) compared to non-encapsulated extracts, enhancing its potential as a functional ingredient.

Physicochemical Properties Relevant to Preparation

This compound is amphipathic, possessing both polar and non-polar surface areas, which influences its interaction with lipid membranes and emulsifiers during preparation.

These properties are critical for optimizing extraction solvents, synthetic reaction conditions, and encapsulation formulations.

Summary Table of Preparation Methods

Research Findings on this compound Preparation

- Extraction methods have been refined to maximize yield and preserve antioxidant activity, with recent studies emphasizing mild conditions and rapid processing to reduce pigment loss.

- Synthetic this compound mimics natural pigment properties, supporting its use in research where natural extraction is impractical.

- Encapsulation by double emulsions significantly improves the physical stability and gastrointestinal bioaccessibility of this compound, making it a promising method for food and pharmaceutical applications.

- The amphipathic nature of this compound facilitates its incorporation into lipid-based delivery systems, improving cellular uptake and bioactivity.

化学反应分析

Types of Reactions

Indicaxanthin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: This compound can also undergo reduction reactions, although these are less common compared to oxidation.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

科学研究应用

Indicaxanthin is a bioavailable betalain pigment found in Opuntia ficus-indica fruit (prickly pear), with the capacity to cross the blood-brain barrier . Research indicates that this phytochemical has the ability to interfere with redox-dependent signaling pathways, resulting in anti-oxidative and anti-inflammatory effects in both in vivo and in vitro models . Studies suggest that this compound may serve as a nutraceutical due to its various observed effects .

Scientific Research Applications

**Neuroprotective Potential:**

- Dysmetabolism-related Neurodegeneration this compound extracted from Opuntia ficus-indica fruit may have protective effects against dysmetabolism-related neurodegeneration in in vivo models .

- Neuronal Apoptosis Treatment with this compound has been shown to reduce neuronal apoptosis by downregulating proapoptotic genes and increasing the expression of antiapoptotic genes .

- Neuroinflammation this compound can markedly decrease the expression of neuroinflammatory proteins and genes, inhibiting high-fat diet-induced neuronal oxidative stress by reducing reactive oxygen and nitrogen species, malondialdehyde, and nitric oxide levels .

- Modulation of Neuronal Excitability Bioelectric activity of neurons in different brain areas was modulated after local injection of this compound .

**Antioxidant and Anti-inflammatory Effects:**

- Redox Homeostasis this compound can restore cell redox homeostasis in healthy cells subjected to stress, simulating oxidative stress-linked conditions .

- Antiradical Activity this compound exhibits antiradical and antioxidant activity in solution and within cells under specific conditions .

- Vascular Protection this compound can protect against vascular issues by reducing cytotoxicity and inhibiting the increase of ICAM-1, VCAM-1, and ELAM-1, and ABC-A1 decrease. These protective effects are redox-dependent and related to the pigment's efficacy in inhibiting NF-κB transcriptional activity .

**Metabolic Effects:**

- Glucose Dysmetabolism this compound treatment can positively impact glucose dysmetabolism and markedly improve insulin resistance .

- Gut Microbiota Composition this compound treatment can improve microflora composition by increasing the abundance of healthy bacterial genera and reducing unhealthy bacteria .

**Antitumor and Antiproliferative Activities:**

- Inhibitory Effects this compound demonstrates anti-proliferative activity and can induce apoptosis in tumor cells .

Data Table of this compound Effects

Case Studies and Experimental Evidence

- In Vitro Vascular Protection: In human umbilical vein cord cells (HUVEC), this compound inhibited oxLDL-induced cytotoxicity and modulated ICAM-1, VCAM-1, and ELAM-1 levels in a concentration-dependent manner .

- In Vivo Neuroprotection: Studies in mice showed that this compound treatment reduced neuronal apoptosis and improved gut microbiota composition in those fed a high-fat diet .

- Antioxidant Activity: this compound has shown reducing properties and antioxidant activity in solution and in cells, helping restore cell redox homeostasis under oxidative stress conditions .

作用机制

Indicaxanthin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells and tissues. The compound interacts with cellular membranes and proteins, modulating redox-regulated pathways and protecting cells from oxidative damage . This compound has also been shown to affect global DNA methylation and gene expression, contributing to its potential therapeutic effects .

相似化合物的比较

Anti-Inflammatory Effects

This compound inhibits NF-κB by targeting IKKβ (IC50 = 100 µM), interacting with key residues (Cys99, Asp103, Lys106) shared with synthetic inhibitors like MLN120B (IC50 = 60 nM) and BMS345521 (IC50 = 300 nM) . Unlike allosteric inhibitors, it preferentially binds the active conformation of IKKβ, suppressing pro-inflammatory cytokine release in endothelial cells and macrophages .

Metabolic Regulation

In high-fat-diet-fed mice, this compound (7 µM plasma concentration) reduces insulin resistance, hepatic steatosis, and adipose inflammation by modulating AMPK and PPARγ pathways, outperforming betanin in lipid metabolism regulation .

生物活性

Indicaxanthin is a bioactive compound primarily derived from the cactus pear (Opuntia ficus-indica), recognized for its significant antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

This compound is a betalain pigment characterized by its amphiphilic nature, which facilitates its absorption in the gastrointestinal tract. Studies have shown that this compound can cross the blood-brain barrier (BBB) and accumulate in various brain regions, indicating its potential neuroprotective effects . The bioavailability of this compound has been measured in human volunteers, demonstrating that dietary intake from cactus pear fruit leads to significant plasma concentrations, which are crucial for its bioactivity .

Antioxidant and Anti-inflammatory Effects

This compound exhibits strong antioxidant properties, capable of scavenging free radicals and modulating oxidative stress. It has been shown to restore redox homeostasis in cells exposed to oxidative stress conditions. In vitro studies indicate that this compound can inhibit the expression of pro-inflammatory cytokines and reduce oxidative damage in various cell types .

Table 1: Antioxidant Activity of this compound

Anticancer Properties

This compound has shown promise as an anticancer agent, particularly in melanoma and colon cancer models. Research indicates that it exerts antiproliferative effects by inducing apoptosis in cancer cells through multiple mechanisms, including the inhibition of NF-κB signaling . In animal studies, this compound reduced tumor progression and improved survival rates.

Case Study: Melanoma Treatment

In a study involving melanoma A375 cells, this compound treatment at a concentration of 100 µM significantly inhibited cell proliferation (IC50) and induced apoptosis via the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against high-fat diet-induced neuronal damage. In an experimental model using mice, this compound administration resulted in decreased levels of reactive oxygen species (ROS) and improved gut microbiota composition, which is linked to better neurological health .

Table 2: Neuroprotective Effects of this compound

| Parameter | High-Fat Diet Group | High-Fat Diet + this compound Group |

|---|---|---|

| Neuronal Apoptosis | Increased | Decreased |

| Pro-inflammatory Gene Expression | Elevated | Reduced |

| Gut Microbiota Diversity | Decreased | Increased |

The biological activity of this compound is attributed to several mechanisms:

- Redox Modulation : this compound integrates into cellular redox systems, enhancing antioxidant defenses.

- Cell Signaling Pathway Regulation : It modulates key signaling pathways involved in inflammation and cell survival.

- Neurotransmission Modulation : this compound influences neuronal excitability and has been shown to affect neurotransmitter release in brain tissues .

常见问题

Q. 1.1. What are the validated analytical methods for quantifying indicaxanthin in biological matrices?

The quantification of this compound requires ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for specificity. A validated protocol involves dissolving samples in 60% aqueous MeCN, filtering, and injecting into a UHPLC system equipped with a reverse-phase C18 column (50×2.1 mm, 1.7 μm) at 40°C. Elution uses MeCN (0.1% formic acid) and H2O (0.1% formic acid) at 0.4 μl/min, with detection via positive selected reaction monitoring (SRM) targeting transitions 309→217 Da (23 eV) and 309→263 Da (17 eV) . This method ensures high sensitivity for trace-level detection in plasma, brain, or cellular lysates.

Q. 1.2. How is this compound extracted and purified from natural sources?

this compound is primarily extracted from Opuntia ficus-indica fruit using methanol/water mixtures, followed by purification via solid-phase extraction (SPE) or preparative HPLC. Despite synthetic routes being explored, natural extraction remains optimal due to higher yields and reduced stereochemical complications. Critical parameters include pH control (<3 to stabilize betalains) and temperature (<40°C to prevent degradation) .

Q. 1.3. What evidence supports this compound’s blood-brain barrier (BBB) permeability?

In vivo studies in rats demonstrate that orally administered this compound (2 μmol/kg) crosses the BBB, peaking in brain tissue at 2.5 hours (20±2.4 ng/brain). Pharmacokinetic analysis reveals a half-life of ~1.15 hours in plasma, with brain accumulation correlating to dietary intake levels. Electrophysiological assays confirm neuroactivity, with this compound modulating hippocampal neuron firing rates at 0.085–0.34 ng/neuron .

Advanced Research Questions

Q. 2.1. How does this compound modulate NF-κB signaling in inflammatory and cancer models?

this compound inhibits NF-κB by targeting the IKKβ kinase. Computational modeling (induced-fit docking, molecular dynamics) shows preferential binding to the active IKKβ conformation (ΔG = −22.2 kcal/mol vs. −20.7 kcal/mol for inactive), stabilizing the kinase domain and preventing IκBα phosphorylation. In melanoma A375 cells, this inhibition reduces pro-inflammatory cytokines (TNF-α, IL-1β) and chemokines (CCL-2) by >70%, paralleled by in vivo tumor suppression .

Q. 2.2. What redox-dependent mechanisms underpin this compound’s anti-inflammatory effects in endothelial cells?

At 5–20 μM (nutritionally achievable concentrations), this compound scavenges reactive oxygen and nitrogen species (RONS) in human umbilical vein endothelial cells (HUVECs), suppressing oxLDL-induced ICAM-1/VCAM-1 overexpression by 15–50%. Mechanistically, it blocks NF-κB nuclear translocation via redox-sensitive pathways, confirmed by siRNA knockdown of Nrf2, which abolishes its protective effects .

Q. 2.3. How do conflicting data on this compound’s anti-cancer efficacy inform experimental design?

While this compound induces apoptosis in A375 melanoma cells (IC₅₀ = 25 μM), synergistic effects with cisplatin in HeLa cells (Combination Index = 0.3) suggest context-dependent mechanisms. Researchers must differentiate cell-type-specific redox microenvironments and validate targets (e.g., NF-κB vs. p53) using dual-luciferase reporters or CRISPR-Cas9 knockout models .

Q. 2.4. What in silico approaches predict this compound’s physicochemical and pharmacokinetic properties?

Quantum mechanical DFT calculations and Marvin/Epik software predict pKa values (C10: 2.82–3.43; C7: 4.16–5.18) critical for membrane partitioning. Molecular dynamics simulations in DPPC bilayers indicate this compound localizes in the "palisade domain," with binding constants (K = 1.2×10³ M⁻¹) unaffected by lipid phase transitions, explaining its membrane stabilization .

Q. 2.5. How does this compound affect neuronal excitability and glutamate signaling?

Microiontophoretic application of this compound (0.34 ng/neuron) reduces hippocampal neuron discharge rates by 40–60% via NMDA receptor modulation. In silico docking reveals binding to the GluN1 subunit’s glycine-binding site (ΔG = −9.8 kcal/mol), antagonizing glutamate-induced excitotoxicity. Regional brain distribution studies show preferential accumulation in the hippocampus and cortex .

Methodological Considerations

Q. 3.1. How to design pharmacokinetic studies for this compound?

Use LC-MS/MS for plasma/brain quantification with deuterated internal standards. Key parameters: bioavailability (~76% urinary recovery), Tₘₐₓ (3 hours), and tissue-specific half-lives (e.g., 2.36 hours in plasma vs. 4 hours in brain). Dose-response studies should align with dietary intake (e.g., 2 μmol/kg in rodents ≈ 7 μM in humans) .

Q. 3.2. What in vivo models validate this compound’s anti-inflammatory potential?

The λ-carrageenin-induced rat pleurisy model is optimal. Pretreatment with this compound (0.5–2 μmol/kg) reduces exudate volume (70%), leukocyte infiltration (95%), and cytokines (TNF-α: 71%; PGE₂: 91%) within 24 hours. NF-κB luciferase reporter mice can further dissect pathway inhibition .

Q. 3.3. How to address contradictions in antioxidant vs. pro-oxidant effects?

Dose-dependent biphasic effects occur: At <10 μM, this compound acts as a ROS scavenger (k = 1.5×10⁴ M⁻¹s⁻¹ for •OH); at >50 μM, it generates semiquinone radicals under oxidative stress. Use redox-sensitive dyes (e.g., DCFH-DA) and EPR spectroscopy to map ROS dynamics in target tissues .

Data Interpretation and Reporting

Q. 4.1. How to reconcile discrepancies in this compound’s bioavailability across studies?

Variability arises from matrix effects (fruit vs. synthetic) and interspecies differences. Standardize extraction protocols (e.g., 60% MeCN) and use stable isotope tracers in cross-species pharmacokinetic studies .

Q. 4.2. What statistical approaches are optimal for combinatory therapy analyses?

Apply Chou-Talalay’s Combination Index (CI) method for synergy quantification. For example, this compound + cisplatin in HeLa cells yields CI = 0.3 (synergism), requiring ANOVA with post-hoc Tukey tests to validate dose-response interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。